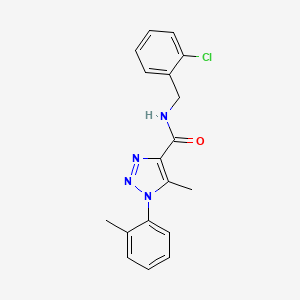

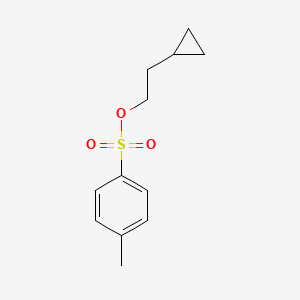

ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of the 1,2,4-triazole class of chemicals, which are known for their wide range of applications in pharmaceuticals and agrochemicals . The presence of the 2,4-dichloro-5-methoxyphenyl group suggests that this compound may have unique properties compared to other 1,2,4-triazoles .

Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions, particularly due to the presence of the triazole ring . The specific reactions that this compound could undergo would depend on the conditions and reagents present.Applications De Recherche Scientifique

Molecular Structure and Bonding

Research into compounds similar to ethyl 1,2,4-triazole derivatives often focuses on their molecular structure, including tautomeric forms and intramolecular hydrogen bonding. For instance, studies have highlighted the stabilizing effects of hydrogen bonds within molecules, affecting their conformation and reactivity (Dolzhenko et al., 2010).

Synthesis and Reactivity

Ethyl 1,2,4-triazole derivatives have been explored for their synthetic pathways and reactivity. Efficient syntheses methods for creating these compounds and their metabolites have been developed, showcasing their potential in organic chemistry for creating a variety of structurally diverse molecules (Mizuno et al., 2006).

Antimicrobial Activities

Some studies focus on the antimicrobial activities of 1,2,4-triazole derivatives, suggesting their potential application in developing new antimicrobial agents. These compounds have been shown to possess good or moderate activities against various microorganisms, indicating their relevance in pharmaceutical research (Bektaş et al., 2007).

Building Blocks in Organic Synthesis

Ethyl 1,2,4-triazole-3-carboxylates serve as important building blocks in organic synthesis. They have been used to synthesize a range of compounds, including those with potential applications in medicine and materials science (Khomenko et al., 2016).

Molecular Docking Studies

Research also delves into the molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, investigating their potential as EGFR inhibitors and their anti-cancer properties. This highlights the application of ethyl 1,2,4-triazole derivatives in medicinal chemistry and drug design (Karayel, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O3/c1-4-21-13(19)12-16-7(2)18(17-12)10-6-11(20-3)9(15)5-8(10)14/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCONIWYOQKUJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C)C2=CC(=C(C=C2Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2744174.png)

![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2744177.png)

![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)

![[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B2744179.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744180.png)

![N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2744181.png)